molecular formula C13H15BrN2S B2364636 5-(4-bromophenyl)-2-(isopropylthio)-1-methyl-1H-imidazole CAS No. 1206989-96-9

5-(4-bromophenyl)-2-(isopropylthio)-1-methyl-1H-imidazole

Cat. No. B2364636
CAS RN: 1206989-96-9
M. Wt: 311.24
InChI Key: XOOULQKEVKJLPW-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-2-(isopropylthio)-1-methyl-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It is commonly used in scientific research for its unique properties and potential applications.

Scientific Research Applications

Synthesis and Molecular Design

The research on compounds structurally related to "5-(4-bromophenyl)-2-(isopropylthio)-1-methyl-1H-imidazole" demonstrates their utility in synthetic chemistry and molecular design. For instance, the synthesis of imidazo[1,2-a]pyridines and indoles from 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones showcases the versatility of these molecules in generating new structures, which could have implications for the design of amyloid-avid probes and other molecular tools (Khalafy et al., 2002). Similarly, the X-ray diffraction structures of N-methylated benzimidazole compounds, which include bromophenyl substituents, provide valuable information for the design of molecular probes targeting specific biological structures (Ribeiro Morais et al., 2012).

Antimicrobial Activity

Compounds bearing the imidazole moiety and bromophenyl groups have been evaluated for their antimicrobial properties. The synthesis and antimicrobial activity evaluation of new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing the imidazo[2,1-b]thiazole moiety reveal that such compounds exhibit promising antimicrobial activities. This highlights their potential application in developing new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).

COX-2 Inhibition for Anti-inflammatory Activity

The design, synthesis, and biological evaluation of substituted 2-alkylthio-1,5-diarylimidazoles as selective COX-2 inhibitors demonstrate the application of these molecules in the development of new anti-inflammatory drugs. One of the compounds, 1-(4-bromophenyl)-5-(4-methylsulfonylphenyl)-2-methylthioimidazole, showed significant COX-2 inhibition and anti-inflammatory activity, underscoring the potential of such compounds in pharmaceutical research (Navidpour et al., 2007).

Capture of CO2

The synthesis of ionic liquids incorporating imidazole derivatives, such as 1-butyl imidazole with 3-bromopropylamine hydrobromide, for CO2 capture showcases an innovative application of these compounds. The resultant ionic liquid demonstrates the ability to reversibly sequester CO2, highlighting its potential use in environmental applications and the broader field of green chemistry (Bates et al., 2002).

properties

IUPAC Name

5-(4-bromophenyl)-1-methyl-2-propan-2-ylsulfanylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2S/c1-9(2)17-13-15-8-12(16(13)3)10-4-6-11(14)7-5-10/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOULQKEVKJLPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC=C(N1C)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-bromophenyl)-2-(isopropylthio)-1-methyl-1H-imidazole

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